molecular formula C13H16ClN B14511306 1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride CAS No. 63722-04-3

1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride

Cat. No.: B14511306
CAS No.: 63722-04-3
M. Wt: 221.72 g/mol
InChI Key: HICYUNOFRYFIMG-UHFFFAOYSA-N
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Description

1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C12H14ClN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is commonly used in various scientific and industrial applications. This compound is known for its unique chemical properties and its role as an intermediate in the synthesis of other chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride can be synthesized through several methods. One common method involves the reaction of 1-naphthylmethylamine with formaldehyde and dimethylamine in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the hydrochloride salt as the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. For instance, in its role as a precursor to antifungal agents, it inhibits the enzyme squalene monooxygenase, leading to the accumulation of squalene and disruption of ergosterol synthesis in fungal cells. This results in the antifungal effects observed with compounds derived from this compound .

Comparison with Similar Compounds

  • N-Methyl-1-naphthalenemethylamine hydrochloride
  • Naphthalenemethanamine, N,4-dimethyl
  • Naphthalenemethanamine, N,N-diethyl

Comparison: 1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

63722-04-3

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

N,N-dimethyl-1-naphthalen-1-ylmethanamine;hydrochloride

InChI

InChI=1S/C13H15N.ClH/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12;/h3-9H,10H2,1-2H3;1H

InChI Key

HICYUNOFRYFIMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC2=CC=CC=C21.Cl

Origin of Product

United States

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